molecular formula C10H14FN3O B3027263 (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol CAS No. 1261232-82-9

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol

Cat. No.: B3027263
CAS No.: 1261232-82-9
M. Wt: 211.24
InChI Key: CKBZVBRTGKJPNZ-UHFFFAOYSA-N
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Description

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluoropyrimidine moiety attached to a piperidine ring, which is further connected to a methanol group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the fluoropyrimidine derivative, which undergoes nucleophilic substitution reactions to introduce the piperidine ring. The final step often involves the reduction of a carbonyl group to yield the methanol functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methanol group yields an aldehyde or carboxylic acid, while substitution of the fluorine atom can result in various substituted pyrimidine derivatives .

Scientific Research Applications

(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The piperidine ring and methanol group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)amine: Similar structure but with an amine group instead of methanol.

    (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)propane: Similar structure but with a propane group instead of methanol.

Uniqueness

The uniqueness of (1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBZVBRTGKJPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=N2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001235096
Record name 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261232-82-9
Record name 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261232-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001235096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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